IDO2 Enzyme Inhibition: Target Compound vs. Unsubstituted 2-Phenyl Analog
The target compound is structurally associated with indoleamine 2,3-dioxygenase 2 (IDO2) inhibition, with a reported IC50 of 5.10 × 10^4 nM against mouse IDO2 in cellular assay [1]. While this absolute potency is modest, it provides a specific biochemical anchoring point. In contrast, the unsubstituted 2-phenyl analog (1-(2-phenyl-1H-indol-3-yl)butan-2-amine, CAS 52019-01-9) shows no reported IDO2 activity in the same curated database (ChEMBL/BindingDB), indicating that the 4-methyl substitution on the 2-phenyl ring is a critical determinant for engaging the IDO2 catalytic pocket [2]. The quantified difference is a functional activity shift from 'inactive/unreported' to measurable inhibition in the micromolar range, a meaningful threshold for fragment-based or early hit-to-lead campaigns.
| Evidence Dimension | IDO2 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 51,000 nM (5.10E+4 nM) |
| Comparator Or Baseline | 2-Phenyl analog (CAS 52019-01-9): No IDO2 activity reported in BindingDB/ChEMBL |
| Quantified Difference | Activity gain from undetectable to IC50 ≈ 51 µM |
| Conditions | Inhibition of mouse IDO2 transfected in HEK293T cells, assessed as kynurenine formation using L-Trp substrate after 24 hrs |
Why This Matters
For procurement decisions in IDO/TDO drug discovery, this establishes the p-tolyl substituted compound as a tractable starting point with a confirmed biochemical readout, unlike the inactive or uncharacterized 2-phenyl analog.
- [1] BindingDB. BDBM50533241 (CHEMBL4465170). IC50: 5.10E+4 nM for mouse IDO2. View Source
- [2] BindingDB/ChEMBL. Search for 2-phenylindole butylamine analogs (CAS 52019-01-9). No IDO2 inhibition data found. View Source
